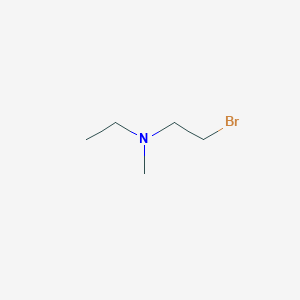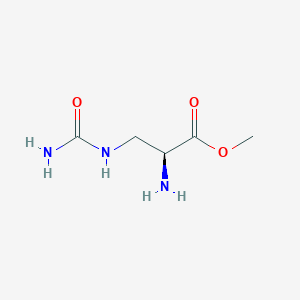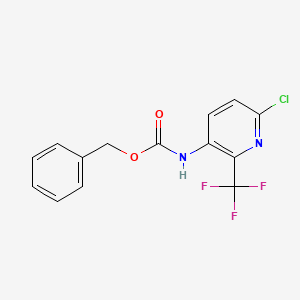
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-5-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
3-bromo-5-methoxyaniline+tert-butyl chloroformate→tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
- tert-Butyl (4-bromo-5-methoxyphenyl)carbamate
- tert-Butyl (3-bromo-4-methoxyphenyl)carbamate
Uniqueness
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
BUNHPAXQMUQZIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-1,2,3-triazol-1-yl)propanoic acid](/img/structure/B13499075.png)

![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)


![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
